(4-Methyloxazol-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 4-methyloxazole moiety. The molecular formula is C₇H₈BNO₂, and it features a five-membered heterocyclic ring containing nitrogen and oxygen. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its ability to participate in various
Research indicates that compounds containing the methyloxazole moiety exhibit biological activities, including:
Several synthetic routes have been developed for (4-Methyloxazol-2-yl)boronic acid:
(4-Methyloxazol-2-yl)boronic acid has several notable applications:
Studies on (4-Methyloxazol-2-yl)boronic acid have focused on its interactions with various biological targets:
Several compounds share structural similarities with (4-Methyloxazol-2-yl)boronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyloxazole | Five-membered ring with nitrogen | Exhibits different reactivity patterns due to lack of boron |
| 4-Bromomethyloxazole | Bromine substituent on oxazole ring | Increased electrophilicity compared to boronic acid |
| 5-Amino-2-methyloxazole | Amino group on oxazole ring | Potentially higher biological activity due to amino group |
| 2-Methyloxazole-5-carboxylic acid | Carboxylic acid substituent | Enhanced solubility and reactivity |
The uniqueness of (4-Methyloxazol-2-yl)boronic acid lies in its dual functionality as both a heterocyclic compound and a boronic acid, allowing it to participate in diverse chemical transformations not readily available to other similar compounds.
The synthesis of (4-methyloxazol-2-yl)boronic acid through conventional boronation strategies relies on well-established organometallic chemistry principles that have been adapted for heterocyclic systems [1]. These traditional approaches, while facing certain limitations when applied to oxazole substrates, remain fundamental to understanding the synthetic accessibility of this important boronic acid derivative.
The most widely employed conventional strategy involves the reaction of organometallic compounds with trialkyl borates, particularly utilizing Grignard reagents or organolithium species [1]. For (4-methyloxazol-2-yl)boronic acid synthesis, this approach typically requires the preparation of 2-bromo-4-methyloxazole or 2-iodo-4-methyloxazole as starting materials, followed by metal-halogen exchange and subsequent trapping with trimethyl borate [2]. The reaction proceeds through formation of an organometallic intermediate at the oxazole 2-position, which then undergoes nucleophilic attack on the boron center of the borate ester [1].
| Method | Reagents | Conditions | Typical Yields | Limitations |
|---|---|---|---|---|
| Grignard/Organolithium with Trialkyl Borates | RMgX or RLi + B(OR)₃ | THF, -78°C to RT | 70-90% | Limited functional group tolerance |
| Arylsilane Transmetallation | RSiR₃ + BBr₃ | Toluene, RT to 80°C | 60-85% | Requires pre-functionalized silanes |
| Metal-Halogen Exchange | RX + BuLi then B(OR)₃ | THF, -78°C | 65-80% | Harsh conditions, functional group incompatibility |
| Directed Ortho Metalation | ArH + BuLi/TMEDA then B(OR)₃ | THF, -78°C | 55-75% | Regioselectivity issues |
The metal-halogen exchange approach represents another conventional strategy that has shown promise for oxazole boronic acid synthesis [3]. This method involves treatment of halogenated oxazole precursors with strong bases such as n-butyllithium or sec-butyllithium at cryogenic temperatures, followed by quenching with trialkyl borates [4]. Research has demonstrated that this approach can be particularly effective for the 2-position functionalization of oxazoles, though it requires careful control of reaction conditions to prevent decomposition of the sensitive organolithium intermediates [3].
Transmetallation reactions utilizing arylsilane precursors offer an alternative conventional approach, though they require the prior synthesis of organosilicon intermediates [1]. The reaction of (4-methyloxazol-2-yl)trimethylsilane with boron tribromide, followed by hydrolysis, can yield the desired boronic acid, though this route is less commonly employed due to the additional synthetic steps required for silane preparation [5].
The limitations of conventional boronation strategies when applied to (4-methyloxazol-2-yl)boronic acid synthesis are significant [6]. The harsh reaction conditions, particularly the requirement for cryogenic temperatures and strongly basic conditions, limit functional group tolerance and can lead to decomposition of sensitive substrates [2]. Additionally, the formation of side products through protodeboronation or oxidative processes can significantly impact yields, particularly when working with electron-deficient heterocyclic systems like oxazoles [7].
Transition metal-catalyzed synthesis pathways have revolutionized the preparation of (4-methyloxazol-2-yl)boronic acid by enabling milder reaction conditions and improved functional group tolerance compared to conventional methods [7]. These catalytic approaches leverage the unique reactivity profiles of various transition metals to facilitate carbon-boron bond formation through diverse mechanistic pathways.
The Miyaura borylation reaction represents the most extensively studied transition metal-catalyzed approach for synthesizing (4-methyloxazol-2-yl)boronic acid [7]. This palladium-catalyzed process involves the coupling of 2-halo-4-methyloxazole substrates with bis(pinacolato)diboron under basic conditions [2]. The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with phosphine ligands, with potassium acetate serving as the base [7]. The mechanism proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [8].
| Method | Catalyst System | Boron Source | Temperature | Reaction Time | Typical Yields |
|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂/K₃PO₄ | B₂(pin)₂ | 80-110°C | 2-12 hours | 75-95% |
| Palladium-Catalyzed Direct Borylation | Pd(OAc)₂/XPhos | B₂(OH)₄ | 80°C | 4-18 hours | 70-90% |
| Rhodium-Catalyzed C-H Borylation | Rh(cod)(OMe)]₂/dtbpy | B₂(pin)₂ | 80-150°C | 12-24 hours | 60-85% |
| Copper-Mediated Borylation | Cu(OTf)₂/phenanthroline | B₂(pin)₂ | 25-80°C | 6-24 hours | 50-80% |
Recent advances in palladium-catalyzed direct borylation have introduced the use of tetrahydroxydiboron as an alternative boron source for (4-methyloxazol-2-yl)boronic acid synthesis [2]. This approach offers several advantages, including the direct formation of boronic acids rather than protected boronate esters, eliminating the need for subsequent hydrolysis steps [7]. The reaction typically employs second-generation Buchwald XPhos preformed palladium catalysts, which demonstrate superior activity and stability compared to traditional catalyst systems [7].
Rhodium-catalyzed carbon-hydrogen borylation has emerged as a complementary approach that enables direct functionalization of the oxazole ring without requiring pre-halogenated substrates [9]. This methodology utilizes iridium or rhodium complexes with bipyridyl ligands to activate carbon-hydrogen bonds at the 2-position of 4-methyloxazole, followed by borylation with bis(pinacolato)diboron [9]. While this approach offers the advantage of avoiding halogenated starting materials, it typically requires higher temperatures and longer reaction times compared to cross-coupling methods [8].
Copper-mediated borylation represents an emerging area of investigation for oxazole boronic acid synthesis [5]. These reactions typically employ copper(II) triflate or copper(I) iodide catalysts in combination with nitrogen-based ligands such as phenanthroline or bipyridine [10]. The copper-catalyzed processes generally operate under milder conditions than their palladium counterparts but may exhibit lower reactivity toward certain heterocyclic substrates [11].
The mechanistic understanding of these transition metal-catalyzed processes has been significantly advanced through kinetic studies and computational investigations [8]. For palladium-catalyzed Miyaura borylation, the transmetalation step has been identified as rate-limiting, with the electrophilicity of the organopalladium intermediate playing a crucial role in determining reaction efficiency [7]. This mechanistic insight has informed the development of optimized catalyst systems and reaction conditions specifically tailored for challenging heterocyclic substrates like 4-methyloxazole derivatives [2].
Microwave-assisted synthesis and flow chemistry approaches have emerged as powerful methodologies for the efficient preparation of (4-methyloxazol-2-yl)boronic acid, offering significant advantages in terms of reaction time, energy efficiency, and process control [12]. These advanced synthetic techniques enable precise manipulation of reaction parameters and facilitate rapid optimization of synthetic protocols.
Microwave-assisted synthesis of (4-methyloxazol-2-yl)boronic acid leverages the unique heating mechanism of microwave irradiation to accelerate borylation reactions [13]. The dielectric heating provided by microwave energy allows for rapid and uniform heating of reaction mixtures, leading to dramatic reductions in reaction times compared to conventional thermal heating [12]. Research has demonstrated that microwave-assisted Miyaura borylation reactions can be completed in 15-30 minutes, representing a greater than 90% reduction in reaction time compared to conventional heating methods [14].
| Technique | Key Advantages | Temperature Range | Time Reduction | Power Requirements | Scalability |
|---|---|---|---|---|---|
| Microwave-Assisted Miyaura | Reduced reaction time | 100-140°C | 90% reduction | 150-900W | Gram scale |
| Microwave-Assisted Synthesis | Enhanced selectivity | 80-200°C | 75-95% reduction | 720-900W | Multigram scale |
| Flow Chemistry Lithiation-Borylation | Rapid scale-up capability | 0°C | 99% reduction (seconds) | N/A | Kilogram scale |
| Continuous Flow Synthesis | Precise control of conditions | -78°C to 80°C | 85% reduction | N/A | Continuous production |
The optimization of microwave-assisted protocols for (4-methyloxazol-2-yl)boronic acid synthesis has revealed several critical parameters that influence reaction efficiency [15]. Temperature control within the range of 100-140°C has been found to be optimal for most borylation reactions, with higher temperatures leading to increased side product formation [13]. Power settings between 150-900 watts provide sufficient energy input while maintaining reaction selectivity [12]. The use of microwave-transparent solvents such as ethanol, dimethylformamide, or dioxane has proven essential for achieving uniform heating and optimal reaction outcomes [15].
Flow chemistry approaches to (4-methyloxazol-2-yl)boronic acid synthesis offer unprecedented control over reaction parameters and enable continuous production processes [16]. The lithiation-borylation sequence has been successfully adapted to flow chemistry platforms, allowing for the rapid formation and consumption of unstable organolithium intermediates [4]. Research has demonstrated that flow chemistry processes can achieve complete conversion within residence times as short as 0.25 seconds, representing a 99% reduction in reaction time compared to batch processes [17].
The implementation of flow chemistry for oxazole boronic acid synthesis requires careful consideration of mixing efficiency and temperature control [16]. Micromixer technology enables rapid and efficient mixing of reagents, ensuring homogeneous reaction conditions throughout the flow reactor [18]. Temperature control is achieved through the use of heat exchangers and thermostated reactor sections, allowing for precise maintenance of optimal reaction temperatures [4].
Continuous flow synthesis protocols have been developed that integrate multiple synthetic steps into a single continuous process [17]. These telescoped sequences can include halogenation, lithiation, borylation, and work-up steps, enabling the direct conversion of simple oxazole precursors to (4-methyloxazol-2-yl)boronic acid without intermediate isolation [16]. The continuous nature of these processes facilitates rapid scale-up from discovery to production scales without the need for extensive process re-optimization [18].
The scalability advantages of flow chemistry approaches are particularly significant for (4-methyloxazol-2-yl)boronic acid production [4]. Flow processes can be readily scaled from milligram to kilogram quantities by increasing flow rates and reactor dimensions while maintaining the same residence times and reaction conditions [16]. This scalability, combined with the enhanced safety profile of flow chemistry for handling reactive organometallic intermediates, makes these approaches highly attractive for both research and manufacturing applications [17].
The purification of (4-methyloxazol-2-yl)boronic acid presents unique challenges due to the inherent instability and high polarity of boronic acids, requiring specialized techniques and optimized protocols to achieve high purity and yield [19]. The development of effective purification strategies is essential for obtaining materials suitable for subsequent synthetic applications and analytical characterization.
Crystallization represents one of the most effective purification techniques for (4-methyloxazol-2-yl)boronic acid, particularly when dealing with relatively pure crude materials [20]. The crystallization process typically involves dissolution of the crude boronic acid in hot water or ethanol, followed by controlled cooling to induce crystal formation [19]. Research has shown that the addition of small amounts of hydrochloric acid can improve crystal quality and purity by protonating basic impurities and preventing their co-crystallization with the desired product [21]. Yield recoveries of 80-95% are commonly achieved through optimized crystallization procedures, with purities reaching 95-99% [22].
| Technique | Solvents/Conditions | Yield Recovery | Purity Achieved | Scale Limitations |
|---|---|---|---|---|
| Crystallization | Hot water/ethanol | 80-95% | 95-99% | Limited by solubility |
| Column Chromatography | Silica gel with boric acid doping | 70-85% | 90-95% | Column capacity |
| Salt Formation/Extraction | Aqueous base then acid | 85-95% | 95-99% | No significant limitations |
| Soxhlet Extraction | Acetone | 75-90% | 90-95% | Equipment dependent |
| Trifluoroborate Conversion | KHF₂ in methanol | 85-98% | 98-99% | No significant limitations |
Column chromatography of (4-methyloxazol-2-yl)boronic acid requires specialized protocols due to the tendency of boronic acids to form strong interactions with silica gel [22]. The use of boric acid-doped silica gel has proven effective in preventing irreversible adsorption and decomposition of the boronic acid during chromatographic purification [23]. This technique involves pre-treatment of silica gel with boric acid solutions, which saturates potential binding sites and reduces unwanted interactions with the analyte [19]. Elution is typically accomplished using polar solvent systems such as dichloromethane-methanol mixtures with small amounts of triethylamine [23].
Salt formation and extraction procedures offer an alternative purification approach that exploits the amphoteric nature of boronic acids [20]. Treatment of crude (4-methyloxazol-2-yl)boronic acid with aqueous sodium hydroxide or potassium hydroxide solutions converts the boronic acid to its corresponding borate salt, which exhibits different solubility properties compared to neutral impurities [20]. The salt can then be isolated by extraction into aqueous phases, followed by acidification to regenerate the free boronic acid [20]. This approach typically achieves yield recoveries of 85-95% with purities of 95-99% [21].
Conversion to stable boronic acid derivatives represents a widely employed strategy for both purification and storage of (4-methyloxazol-2-yl)boronic acid [7]. The formation of potassium trifluoroborate salts through treatment with potassium hydrogen fluoride provides crystalline, air-stable materials that are readily purified by recrystallization [2]. These trifluoroborate derivatives exhibit excellent stability and can be stored indefinitely under ambient conditions, making them practical alternatives to the free boronic acid for many applications [24]. Conversion yields typically range from 85-98%, with purities of 98-99% routinely achieved [7].
Soxhlet extraction techniques have been developed specifically for the purification of boronic acid trifluoroborate salts [7]. This approach involves continuous extraction with acetone, which selectively dissolves the desired trifluoroborate while leaving impurities in the extraction thimble [2]. The method is particularly effective for removing inorganic salts and unreacted starting materials, achieving purities of 90-95% with yield recoveries of 75-90% [7].
Yield optimization strategies for (4-methyloxazol-2-yl)boronic acid synthesis focus on minimizing side reactions and improving reaction selectivity [6]. The use of excess borylating reagents has been shown to suppress homocoupling reactions and improve yields in Miyaura borylation processes [7]. Optimization of catalyst loading and ligand selection can significantly impact both yield and purity of the final product [2]. Additionally, careful control of reaction atmosphere and the exclusion of moisture and oxygen are critical for preventing oxidative decomposition of both starting materials and products [24].
The acid-base behavior of (4-methyloxazol-2-yl)boronic acid is characterized by complex pH-dependent equilibria that significantly influence its stability and reactivity. The compound exhibits typical boronic acid behavior with additional complications arising from the basic nitrogen in the oxazole ring [1] [2] [3].
The protodeboronation kinetics follow a multi-pathway mechanism similar to other heteroaromatic boronic acids. At low pH (1-3), the dominant mechanism is acid-catalyzed protodeboronation (k₁), proceeding via aromatic electrophilic substitution of boron by hydrogen [1] [2]. Under these conditions, the compound shows moderate stability with estimated half-lives of 1-2 days at 70°C [1] [2].
In the neutral pH range (4-9), the compound is most susceptible to protodeboronation through a pH-independent mechanism (k₄) involving zwitterionic water adducts [1] [2]. The oxazole nitrogen can be protonated (estimated pKaH ≈ 1.0-2.0) while the boron center forms a boronate through water association, creating a zwitterionic intermediate that undergoes rapid fragmentation [1] [2]. This mechanism results in the lowest stability, with half-lives ranging from minutes to hours depending on the exact pH and temperature conditions [1] [2].
At high pH (10-13), base-catalyzed protodeboronation (k₂) becomes dominant, involving hydrolysis of the boronate anion [RB(OH)₃]⁻ [1] [2]. Paradoxically, the compound shows increased stability at very high pH due to the formation of stable boronate species, with half-lives extending to days [1] [2].
The estimated pKa for boron-water association is approximately 8.5-9.5, similar to other heteroaromatic boronic acids [1] [2]. The presence of the methyl group on the oxazole ring provides modest electron-donating effects that may slightly increase the pKa compared to unsubstituted oxazole derivatives [1] [2].
Thermogravimetric analysis reveals the thermal decomposition profile of (4-methyloxazol-2-yl)boronic acid across multiple temperature ranges. The compound demonstrates good thermal stability up to approximately 250°C, which is characteristic of heteroaromatic boronic acids [4] [5] [6].
The thermal decomposition process occurs in distinct stages. Initial weight loss (2-5%) between 25-100°C corresponds to moisture desorption, as the compound exhibits hygroscopic properties typical of boronic acids [7] [8]. The second stage (100-200°C) involves dehydration and potential boroxine formation, with estimated 5-10% weight loss [9] [7]. This process follows the reaction: 3RB(OH)₂ → (RBO)₃ + 3H₂O [9] [7].
The major thermal decomposition begins around 200-300°C, with accelerating weight loss (10-20%) attributed to the onset of C-B bond cleavage and organic fragment volatilization [4] [5]. The primary decomposition stage occurs between 300-400°C, resulting in 40-60% weight loss and the emission of various volatile products including NH₃, CO, CO₂, HCN, and organic fragments [4] [5].
The final carbonization stage (400-500°C) accounts for the remaining 20-30% weight loss, leaving primarily carbon residues and boron oxide [4] [5]. The atmosphere significantly affects decomposition pathways, with oxidizing conditions typically producing more CO₂ and nitrogen oxides compared to inert atmospheres [4] [5].
Differential scanning calorimetry studies would be expected to show an endothermic melting transition, followed by exothermic decomposition events. The exact melting point has not been reported in the literature, but similar compounds typically melt between 150-250°C [4] [5].
The solubility profile of (4-methyloxazol-2-yl)boronic acid reflects its amphiphilic nature, combining the polar boronic acid functionality with the moderately polar oxazole ring system. In water, the compound exhibits moderate solubility, estimated to be similar to phenylboronic acid (approximately 2 g/100 mL at 20°C) [9] [7].
The aqueous solubility shows strong pH dependence due to boronate formation at higher pH values. At pH > pKa, the anionic boronate [RB(OH)₃]⁻ exhibits enhanced water solubility compared to the neutral boronic acid form [9] [7]. This pH-dependent solubility behavior is characteristic of boronic acids and can be utilized for purification and formulation purposes [9] [7].
In polar protic solvents such as methanol and ethanol, the compound demonstrates high solubility due to favorable hydrogen bonding interactions between the solvent and both the boronic acid and oxazole functionalities [7] [8]. The solubility in these solvents is typically higher than in water and shows minimal pH dependence [7] [8].
Polar aprotic solvents including tetrahydrofuran, dioxane, and dimethylformamide provide excellent solubility for (4-methyloxazol-2-yl)boronic acid [7] [8]. These solvents are particularly valuable for synthetic applications as they minimize protodeboronation while maintaining good solubility [7] [8].
In non-polar solvents such as hexane, toluene, and diethyl ether, the compound shows limited solubility due to the polar nature of the boronic acid group [7] [8]. However, moderate solubility can be achieved in dichloromethane and chloroform, which possess sufficient polarity to solvate the functional groups [7] [8].
Temperature significantly affects solubility across all solvent systems, with increasing temperature generally enhancing dissolution. This temperature dependence can be exploited for recrystallization and purification procedures [9] [7].